molecular formula C15H14N4OS B4811595 3-(2-furyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-4-amine CAS No. 1164538-73-1

3-(2-furyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-4-amine

Cat. No.: B4811595
CAS No.: 1164538-73-1
M. Wt: 298.4 g/mol
InChI Key: MGMVQFSRQAZZRF-VMPITWQZSA-N
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Description

The compound 3-(2-furyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-4-amine features a 1,2,4-triazole core substituted at three positions:

  • Position 3: A 2-furyl group (aromatic heterocycle with oxygen).
  • Position 4: A primary amine, common in bioactive triazole derivatives.

Properties

IUPAC Name

3-(furan-2-yl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c16-19-14(13-9-4-10-20-13)17-18-15(19)21-11-5-8-12-6-2-1-3-7-12/h1-10H,11,16H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMVQFSRQAZZRF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601141001
Record name 3-(2-Furanyl)-5-[[(2E)-3-phenyl-2-propen-1-yl]thio]-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1164538-73-1
Record name 3-(2-Furanyl)-5-[[(2E)-3-phenyl-2-propen-1-yl]thio]-4H-1,2,4-triazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164538-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Furanyl)-5-[[(2E)-3-phenyl-2-propen-1-yl]thio]-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the furan and phenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(2-furyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-(2-furyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Triazole derivatives are highly tunable via substitutions at positions 3 and 4. Key comparisons include:

Table 1: Substituent Profiles of Selected 4H-1,2,4-Triazol-4-Amine Derivatives
Compound (Reference) R3 Substituent R5 Thioether Group Key Features
Target Compound 2-Furyl (heterocyclic) 3-Phenylallyl (bulky, conjugated) High steric demand; potential for π interactions
3c () Pyridin-4-yl 2-Chloro-4-fluorobenzyl Halogenated aromatic; enhanced bioactivity
7 () Pyridin-4-yl 4-Fluorobenzyl Moderate lipophilicity; planar structure
6c () Thiophen-2-ylmethyl Methylthio Small substituent; improved solubility
3-(2,4-Dichlorophenyl) () 2,4-Dichlorophenyl 3-Fluorobenzyl Strong electron-withdrawing groups
573697-24-2 () 4-Methoxyphenyl 3-Methoxybenzyl Electron-donating groups; increased polarity

Key Observations :

  • Aromatic vs. Heterocyclic R3 : The 2-furyl group in the target compound may reduce bioactivity compared to halogenated aromatics (e.g., 3c in ), as seen in antibacterial studies where 2-furyl derivatives showed poor efficacy.
  • Thioether Groups : The 3-phenylallyl thioether in the target introduces steric hindrance and conjugation, differing from smaller (e.g., methylthio in ) or halogenated (e.g., 4-fluorobenzyl in ) groups.

Key Observations :

  • Microwave Synthesis : High yields (>85%) are achieved for analogs like 6c (89.1%) and 4a (89.9%) using microwave methods, suggesting efficient routes for the target compound.
  • Melting Points : Bulky substituents (e.g., 3-phenylallyl) may elevate melting points due to improved crystal packing, as seen in 3c (171–172°C).
Table 3: Bioactivity of Selected Triazole Derivatives
Compound (Reference) Bioactivity Profile Substituent Impact
Schiff bases with 2-furyl () Poor antibacterial activity Low electron-withdrawing capacity
3c () Tyrosinase inhibition Halogens enhance target binding
3-(2,4-Dichlorophenyl) () Antiproliferative potential (hypothesized) Chlorine atoms increase lipophilicity
4-(Benzo[d]thiazol-2-yl) () Antiproliferative activity Benzothiazole enhances intercalation

Key Observations :

  • The 2-furyl group in the target compound may limit antibacterial efficacy compared to halogenated analogs.
  • The 3-phenylallyl thioether could improve interactions with hydrophobic enzyme pockets, similar to benzylthio groups in tyrosinase inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-furyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
3-(2-furyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-4-amine

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